molecular formula C13H25N3O2 B13517986 1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate

1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate

Cat. No.: B13517986
M. Wt: 255.36 g/mol
InChI Key: WTCYIEFEBCJCIA-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate is a synthetic organic compound with a complex structure that includes a piperazine ring, an azetidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Azetidine Moiety: The azetidine ring is introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the piperazine derivative.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and azetidine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymatic activity, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 4-(2-azetidinylmethyl)-1-piperazinecarboxylate: Similar structure but with a different position of the azetidine moiety.

    1,1-Dimethylethyl 4-(3-pyrrolidinylmethyl)-1-piperazinecarboxylate: Contains a pyrrolidine ring instead of an azetidine ring.

    1,1-Dimethylethyl 4-(3-piperidinylmethyl)-1-piperazinecarboxylate: Features a piperidine ring in place of the azetidine ring.

Uniqueness

1,1-Dimethylethyl 4-(3-azetidinylmethyl)-1-piperazinecarboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-6-4-15(5-7-16)10-11-8-14-9-11/h11,14H,4-10H2,1-3H3

InChI Key

WTCYIEFEBCJCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CNC2

Origin of Product

United States

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